REACTION_CXSMILES
|
[C:1]1([S:7]([CH2:10][C:11]([O:13]C)=[O:12])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH2:17](Br)[CH3:18].[C:20](O[K])(C)(C)[CH3:21]>CN(C=O)C.C1COCC1.C(Cl)Cl.O>[CH2:20]([C:10]([S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])=[O:8])([CH2:17][CH3:18])[C:11]([OH:13])=[O:12])[CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CC(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
384 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.19 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
product
|
Quantity
|
532 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
After the extraction with ethyl acetate (10 ml×3)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by the silica gel column chromatography (hexane, hexane/ethyl acetate, 100/1)
|
Type
|
CUSTOM
|
Details
|
to obtain an intermediate product
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 4 days
|
Duration
|
4 d
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 9 days
|
Duration
|
9 d
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with water (10 ml)
|
Type
|
EXTRACTION
|
Details
|
After the extraction with DCM (10 ml×3)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to quantitatively obtain 481 mg of the intended compound
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)C(C(=O)O)(CC)S(=O)(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |